molecular formula C15H17N3O4 B6003276 5-(2-CARBOXY-2,2-DIMETHYLETHYL)-3-METHYL-1-(PYRIDIN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID

5-(2-CARBOXY-2,2-DIMETHYLETHYL)-3-METHYL-1-(PYRIDIN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B6003276
M. Wt: 303.31 g/mol
InChI Key: QNJPRWYXEBSQRS-UHFFFAOYSA-N
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Description

5-(2-CARBOXY-2,2-DIMETHYLETHYL)-3-METHYL-1-(PYRIDIN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring substituted with various functional groups

Properties

IUPAC Name

5-(2-carboxy-2-methylpropyl)-3-methyl-1-pyridin-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-9-12(13(19)20)10(8-15(2,3)14(21)22)18(17-9)11-6-4-5-7-16-11/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJPRWYXEBSQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)CC(C)(C)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CARBOXY-2,2-DIMETHYLETHYL)-3-METHYL-1-(PYRIDIN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Functional group modifications: Carboxylation and methylation reactions to introduce the carboxy and methyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions might be used to modify the functional groups, such as reducing carboxylic acids to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-CARBOXY-2,2-DIMETHYLETHYL)-3-METHYL-1-(PYRIDIN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(2-CARBOXY-2,2-DIMETHYLETHYL)-3-METHYL-1-(PYRIDIN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID derivatives: Compounds with similar structures but different substituents.

    Other pyrazole derivatives: Compounds with the pyrazole ring but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

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